ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic organic compound featuring a thieno[3,4-d]pyridazine core, a bicyclic system fused with a thiophene ring. Key structural features include:
- Position 1: An ethyl ester group, critical for solubility and metabolic stability.
- Position 3: A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and resistance to oxidative metabolism.
- Position 4: A ketone oxygen, which may influence electronic properties and binding affinity.
This compound is hypothesized to belong to a class of kinase inhibitors or anti-inflammatory agents, given structural parallels to pyridazine derivatives studied in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-18-12-38-22(29-21(32)13-9-16(35-2)11-17(10-13)36-3)19(18)23(33)31(30-20)15-7-5-14(6-8-15)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXAGKAFMPWRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, which is achieved through cyclization reactions involving appropriate precursors. . The final steps involve the coupling of the dimethoxybenzamido moiety and the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl and dimethoxybenzamido moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s thieno[3,4-d]pyridazine core differs from the pyrazolo[3,4-d]pyrimidine system in the analogue . The pyrazolo[3,4-d]pyrimidine in the analogue is fused with a chromen-4-one ring, introducing additional planar rigidity .
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity (logP) compared to the fluoro-substituted phenyl groups in the analogue, which may improve membrane permeability . The 3,5-dimethoxybenzamido group in the target compound provides hydrogen-bond donors/acceptors absent in the thiophene-2-carboxylate substituent of the analogue.
Synthetic Methodology: The analogue in was synthesized via Suzuki-Miyaura coupling with a palladium catalyst, achieving 46% yield .
Functional Group Analysis and Lumping Strategies
Per the lumping strategy described in , compounds with shared functional groups (e.g., esters, fluorinated aryl rings) may exhibit comparable physicochemical behaviors . For example:
- Esters : Both compounds contain ester moieties, which influence solubility and hydrolysis rates.
- Fluorinated Groups : The trifluoromethyl (target) and fluoro (analogue) substituents contribute to metabolic stability and electron-withdrawing effects.
However, the divergent core structures place these compounds in distinct "lumped" categories for reaction modeling or property prediction .
Research Findings and Implications
- The thieno-pyridazine core may offer unique selectivity profiles.
Biological Activity
The compound ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C_{19}H_{18}F_{3}N_{3}O_{5}S
- Molecular Weight : 433.43 g/mol
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and dimethoxybenzamido moiety enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, particularly PI3Kα and DYRK1A. Inhibition of these kinases can lead to reduced cell proliferation in cancerous cells.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cellular systems.
In Vitro Studies
- Cancer Cell Lines : A study evaluated the compound's effects on various human cancer cell lines. Results indicated that it significantly inhibited cell growth with IC50 values ranging from 0.1 to 5 μM depending on the cell line tested. The mechanism involved apoptosis induction and cell cycle arrest.
- Kinase Inhibition : In a series of assays against different kinases, the compound demonstrated strong inhibitory activity against PI3Kα with an IC50 value of 0.091 μM, indicating its potential as an anticancer agent .
In Vivo Studies
Research involving animal models has shown promising results in terms of tumor reduction and improved survival rates when treated with this compound. Notably:
- Tumor Xenograft Models : Mice bearing xenografts of human tumors treated with the compound exhibited significant tumor regression compared to control groups.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
